4',5,7-Trimethoxyflavone
4',5,7-Trimethoxyflavone
Apigenin 5, 7, 4'-trimethyl ether, also known as 4'57-trimethoxyflavone or 4', 5, 7-trimethyl-apigenin, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, apigenin 5, 7, 4'-trimethyl ether is considered to be a flavonoid lipid molecule. Apigenin 5, 7, 4'-trimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, apigenin 5, 7, 4'-trimethyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, apigenin 5, 7, 4'-trimethyl ether can be found in citrus, mandarin orange (clementine, tangerine), and sweet orange. This makes apigenin 5, 7, 4'-trimethyl ether a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5631-70-9
VCID:
VC0192596
InChI:
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3
SMILES:
Molecular Formula:
C18H16O5
Molecular Weight:
312.3 g/mol
4',5,7-Trimethoxyflavone
CAS No.: 5631-70-9
Natural Products
VCID: VC0192596
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
CAS No. | 5631-70-9 |
---|---|
Product Name | 4',5,7-Trimethoxyflavone |
Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 |
Standard InChIKey | ZXJJBDHPUHUUHD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC |
Melting Point | 156-157°C |
Physical Description | Solid |
Description | Apigenin 5, 7, 4'-trimethyl ether, also known as 4'57-trimethoxyflavone or 4', 5, 7-trimethyl-apigenin, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, apigenin 5, 7, 4'-trimethyl ether is considered to be a flavonoid lipid molecule. Apigenin 5, 7, 4'-trimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, apigenin 5, 7, 4'-trimethyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, apigenin 5, 7, 4'-trimethyl ether can be found in citrus, mandarin orange (clementine, tangerine), and sweet orange. This makes apigenin 5, 7, 4'-trimethyl ether a potential biomarker for the consumption of these food products. |
Synonyms | 4',5,7-trimethoxyflavone 4',5,7-trimethyl-apigenin 5,7,4'-trimethylapigenin |
PubChem Compound | 79730 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume